Cas no 430472-10-9 (methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate)
methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate
- Oprea1_304670
- CHEMBL1341282
- METHYL 4-METHYL-2-[2-(3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE
- 430472-10-9
- HMS2573N11
- AKOS002163437
- SMR000270017
- AB00113902-01
- SR-01000240140
- methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate
- EN300-18251672
- Methyl 4-methyl-2-(2-(m-tolyloxy)acetamido)thiazole-5-carboxylate
- MLS000679084
- methyl 4-methyl-2-[[2-(3-methylphenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate
- SR-01000240140-1
- CS-0237337
-
- Inchi: 1S/C15H16N2O4S/c1-9-5-4-6-11(7-9)21-8-12(18)17-15-16-10(2)13(22-15)14(19)20-3/h4-7H,8H2,1-3H3,(H,16,17,18)
- InChI Key: RZXFVLILXHWMDT-UHFFFAOYSA-N
- SMILES: S1C(=NC(C)=C1C(=O)OC)NC(COC1=CC=CC(C)=C1)=O
Computed Properties
- Exact Mass: 320.08307817g/mol
- Monoisotopic Mass: 320.08307817g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 106Ų
methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18251672-0.05g |
methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |
430472-10-9 | 0.05g |
$210.0 | 2023-09-19 | ||
| Enamine | EN300-18251672-0.1g |
methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |
430472-10-9 | 0.1g |
$253.0 | 2023-09-19 | ||
| Enamine | EN300-18251672-0.25g |
methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |
430472-10-9 | 0.25g |
$267.0 | 2023-09-19 | ||
| Aaron | AR01YYYY-50mg |
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate |
430472-10-9 | 50mg |
$314.00 | 2025-03-11 | ||
| Aaron | AR01YYYY-100mg |
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate |
430472-10-9 | 100mg |
$373.00 | 2025-03-11 | ||
| Aaron | AR01YYYY-250mg |
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate |
430472-10-9 | 95% | 250mg |
$393.00 | 2025-02-14 | |
| 1PlusChem | 1P01YYQM-50mg |
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate |
430472-10-9 | 95% | 50mg |
$312.00 | 2024-05-02 | |
| 1PlusChem | 1P01YYQM-100mg |
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate |
430472-10-9 | 95% | 100mg |
$364.00 | 2024-05-02 | |
| 1PlusChem | 1P01YYQM-250mg |
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate |
430472-10-9 | 95% | 250mg |
$381.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308007-50mg |
Methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |
430472-10-9 | 98% | 50mg |
¥4536.00 | 2024-05-13 |
methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate
Methyl 4-Methyl-2-(2-(3-Methylphenoxy)Acetamido)-1,3-Thiazole-5-Carboxylate: A Comprehensive Overview
Methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate, with CAS No. 430472-10-9, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug design. The molecule's structure incorporates a thiazole ring, a methyl group, and a phenoxyacetamide substituent, making it a unique candidate for exploring its pharmacological properties.
The thiazole ring system is a key structural feature of this compound, contributing to its stability and reactivity. Thiazoles are five-membered heterocycles containing sulfur and nitrogen atoms, which are known for their ability to participate in various chemical reactions and interactions. In this compound, the thiazole ring is substituted at positions 4 and 5 with a methyl group and a carboxylate ester group, respectively. The presence of these substituents not only influences the electronic properties of the molecule but also plays a crucial role in determining its biological activity.
One of the most notable aspects of methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate is its potential as a lead compound in drug discovery. Recent studies have highlighted the importance of thiazole derivatives in targeting various disease states, including cancer, inflammation, and infectious diseases. For instance, researchers have reported that certain thiazole-containing compounds exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory cascade.
Moreover, the phenoxyacetamide moiety in this compound adds another layer of complexity to its structure. The phenoxy group is known for its ability to enhance lipophilicity and improve drug absorption, while the acetamide group can serve as a site for further functionalization or bioisosteric replacement. These features make methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.
In terms of synthesis, methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate can be prepared through a variety of routes depending on the availability of starting materials and desired stereochemistry. One common approach involves the condensation of thioamide derivatives with aldehydes or ketones in the presence of an amine catalyst. This method allows for the formation of the thiazole ring under mild conditions and provides excellent control over the substitution pattern.
Recent advancements in computational chemistry have also enabled researchers to predict the physicochemical properties and pharmacokinetic profiles of methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate with greater accuracy. For example, molecular docking studies have revealed that this compound has potential binding affinity for several drug targets, including protein kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead compound for developing novel therapeutics.
In addition to its pharmacological applications, methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate has also been explored for its agrochemical properties. Certain thiazole derivatives have been reported to exhibit plant growth-regulating activity or act as herbicides by interfering with essential biochemical pathways in plants. While more research is needed to fully understand its agricultural potential, these findings suggest that this compound could play a role in sustainable agriculture practices.
From an environmental perspective, it is important to consider the ecotoxicological profile of methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate. Although no comprehensive studies have been conducted yet on this specific compound, general guidelines for assessing the environmental impact of thiazole derivatives can be applied. Factors such as biodegradability and bioaccumulation potential should be evaluated to ensure that any future applications do not pose risks to ecosystems or human health.
In conclusion, methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate represents an intriguing compound with diverse applications across multiple disciplines. Its unique structure combines elements that make it both chemically versatile and biologically active. As research continues to uncover new insights into its properties and mechanisms of action, this compound holds promise as a valuable tool in drug discovery and development.
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